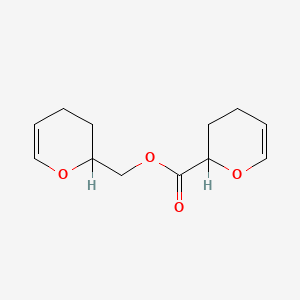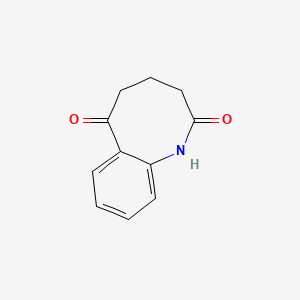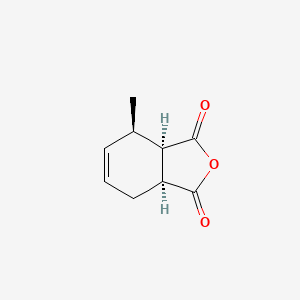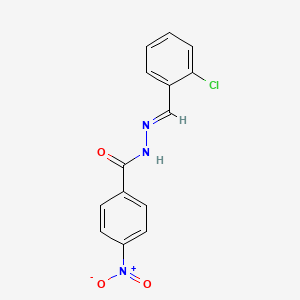
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9NO3 It is a derivative of propynone, characterized by the presence of a nitrophenyl and a phenyl group attached to the propynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 1-(4-aminophenyl)-3-phenyl-2-propyn-1-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in Michael addition reactions, where it acts as an electrophile and reacts with nucleophiles such as amines or thiols. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-propyn-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(4-Nitrophenyl)-2-propyn-1-one: Similar structure but without the phenyl group, affecting its chemical properties and reactivity.
3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Uniqueness
1-(4-Nitrophenyl)-3-phenylprop-2-yn-1-one is unique due to the presence of both nitrophenyl and phenyl groups attached to the propynone backbone. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
CAS No. |
3672-66-0 |
|---|---|
Molecular Formula |
C15H9NO3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-5,7-10H |
InChI Key |
YBONEMWOTSDHME-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperazine, 1-[(2-ethoxyphenyl)methyl]-4-(2-fluorophenyl)-](/img/structure/B1655374.png)


![2-[Benzyl(carbamimidoyl)amino]acetic acid](/img/structure/B1655377.png)
![2,4-Dichloro-1-[(2,4-dichlorophenoxy)methoxy]benzene](/img/structure/B1655378.png)



![2-hydroxy-5-[5-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1655387.png)
![2-Nitro-6-([1,2,4]triazol-4-yliminomethyl)-phenol](/img/structure/B1655390.png)


![ethyl N-[(E)-(3-nitrophenyl)methylideneamino]carbamate](/img/structure/B1655394.png)

